molecular formula C20H20N2O3S2 B3636292 N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B3636292
M. Wt: 400.5 g/mol
InChI Key: MKJNTKWGXVZLFP-UHFFFAOYSA-N
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Description

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a sulfamoyl group, a phenyl ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with 2-phenylethylamine under acidic conditions to form the sulfamoyl intermediate.

    Acylation: The sulfamoyl intermediate is then acylated with 2-bromoacetylthiophene in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism by which N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological targets, while the phenyl and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide is unique due to its combination of a sulfamoyl group, phenyl ring, and thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(2-phenylethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c23-20(15-18-7-4-14-26-18)22-17-8-10-19(11-9-17)27(24,25)21-13-12-16-5-2-1-3-6-16/h1-11,14,21H,12-13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJNTKWGXVZLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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